
Cadmium (Z)-hexadec-9-enoate
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Overview
Description
Cadmium (Z)-hexadec-9-enoate is an organometallic compound that features cadmium as its central metal atom. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and environmental chemistry. The presence of cadmium, a heavy metal, in this compound necessitates careful handling and consideration of its toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium (Z)-hexadec-9-enoate typically involves the reaction of cadmium salts with hexadec-9-enoic acid. One common method is the direct reaction of cadmium chloride with hexadec-9-enoic acid in an organic solvent under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the cadmium carboxylate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cadmium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to cadmium metal and the corresponding reduced organic product.
Substitution: The carboxylate group can be substituted with other ligands, leading to the formation of different cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Cadmium oxide and various organic oxidation products.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as cadmium-based semiconductors and catalysts.
Mechanism of Action
The mechanism of action of cadmium (Z)-hexadec-9-enoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. Additionally, cadmium can interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
Cadmium acetate: Another cadmium carboxylate with similar chemical properties.
Cadmium stearate: A cadmium salt of a long-chain fatty acid, used in similar applications.
Cadmium oleate: A cadmium salt of oleic acid, with comparable reactivity and applications.
Uniqueness
Cadmium (Z)-hexadec-9-enoate is unique due to its specific structure, which includes a Z-configuration double bond in the hexadec-9-enoate ligand. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cadmium carboxylates.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Cadmium (Z)-hexadec-9-enoate, and what methodological considerations ensure reproducibility?
- Answer: Synthesis typically involves reacting (Z)-hexadec-9-enoic acid with cadmium salts under controlled conditions. A validated method includes:
- Step 1: Prepare (Z)-hexadec-9-enoyl chloride by treating the acid with thionyl chloride (SOCl₂) at reflux (60–80°C) for 1–2 hours .
- Step 2: React the acyl chloride with cadmium acetate in anhydrous benzene, followed by purification via vacuum filtration and solvent evaporation .
- Critical parameters: Maintain anhydrous conditions, monitor reaction completion via TLC/HPLC, and confirm purity (≥85%) using HPLC with UV detection .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Answer:
- HPLC-UV/RI: Quantifies purity (e.g., 85% vs. 75% enantiomeric batches) using reverse-phase columns and isocratic elution .
- NMR (¹H/¹³C): Confirms double bond geometry (Z-configuration) and cadmium coordination via chemical shifts (e.g., δ 5.3–5.4 ppm for olefinic protons) .
- Elemental Analysis: Validates cadmium content (theoretical ~20–25% by mass) to detect residual salts or solvents .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis steps .
- Waste Disposal: Collect cadmium-containing waste in sealed containers labeled for heavy metal disposal per OSHA guidelines (29 CFR 1910.1027) .
- Exposure Monitoring: Conduct biannual urinary cadmium tests for researchers, referencing biological limits (e.g., <5 µg/g creatinine) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s reported purity and its bioactivity in field experiments?
- Answer:
- Hypothesis Testing: Compare enantiomeric activity (e.g., EFETOV-S-S-9-16 vs. EFETOV-S-9-16) using dose-response assays to isolate stereochemical effects .
- Impact of Purity: Conduct dose-escalation studies (e.g., 50–200 µl doses) to determine if impurities (e.g., residual solvents) act as synergists/antagonists .
- Analytical Cross-Validation: Use GC-MS to detect trace volatiles not resolved by HPLC, which may alter bioactivity .
Q. What experimental designs mitigate environmental variability in field studies using this compound as a pheromone analog?
- Answer:
- Trap Standardization: Use Delta traps with uniform sticky layers and randomized placement to control for wind/light effects .
- Controls: Include negative controls (empty lures) and positive controls (EFETOV-2 racemic mixtures) to benchmark activity .
- Replication: Test across multiple seasons/locations (n ≥ 3 per site) to account for temporal/geographical variability .
Q. How does this compound’s stability under varying storage conditions impact long-term experimental reproducibility?
- Answer:
- Accelerated Degradation Studies: Store samples at 4°C, 25°C, and 40°C with 60% humidity for 1–6 months. Monitor decomposition via HPLC and FTIR (e.g., ester hydrolysis peaks at ~1700 cm⁻¹) .
- Light Sensitivity: Compare amber vs. clear glass vials to assess photodegradation .
- Data Normalization: Use internal standards (e.g., methyl palmitate) to correct for analyte loss during storage .
Q. What methodologies validate the environmental impact of this compound leaching into ecosystems?
- Answer:
- Leaching Simulation: Use column chromatography with soil matrices to model cadmium mobility under pH 4–8 conditions .
- Biosensors: Deploy transgenic bacteria (e.g., E. coli with cadA promoters) to detect bioavailable cadmium in field samples .
- Standardization: Follow EPA Method 3050B for acid digestion and ICP-MS quantification (detection limit: 0.1 µg/L) .
Q. Methodological Best Practices
Q. How can researchers ensure reproducibility when adapting this compound synthesis protocols across labs?
- Answer:
- Detailed SOPs: Specify reagent grades (e.g., ≥99% cadmium acetate), solvent drying methods (e.g., molecular sieves), and inert gas purging .
- Interlab Comparisons: Share batches between labs for cross-validation using harmonized HPLC conditions (C18 column, 70:30 MeOH:H₂O) .
- Open Data: Publish raw chromatograms and spectral data in supplementary materials for peer review .
Q. What statistical approaches address conflicting bioassay data from this compound studies?
- Answer:
- Meta-Analysis: Aggregate datasets from multiple studies (e.g., EFETOV-S-S-5(60) vs. EFETOV-S-S-5(85)) using random-effects models .
- Sensitivity Analysis: Identify outliers via Grubbs’ test or robust regression to exclude anomalous data points .
- Power Analysis: Predefine sample sizes (α=0.05, β=0.2) to ensure detectability of ≥30% activity differences .
Properties
CAS No. |
93894-10-1 |
---|---|
Molecular Formula |
C32H58CdO4 |
Molecular Weight |
619.2 g/mol |
IUPAC Name |
cadmium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI Key |
PCXAAOBILAIRKV-ATMONBRVSA-L |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Origin of Product |
United States |
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